

# Spectroscopic Profile of 1,4-Bis(2-chloroethylthio)butane: A Technical Guide

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## Compound of Interest

Compound Name: 1,4-Bis(2-chloroethylthio)butane

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This technical guide provides a comprehensive overview of the spectroscopic analysis of **1,4-Bis(2-chloroethylthio)butane**, a compound of interest in various research and development sectors. This document details the available spectroscopic data, outlines experimental methodologies for its characterization, and presents this information in a structured format to facilitate its use in scientific endeavors.

## Chemical Identity

**1,4-Bis(2-chloroethylthio)butane** is a sulfur-containing organic compound with the following key identifiers:

Property	Value
Chemical Formula	C <sub>8</sub> H <sub>16</sub> Cl <sub>2</sub> S <sub>2</sub> [1][2]
Molecular Weight	247.249 g/mol [1][2]
CAS Number	142868-93-7[1][2]
IUPAC Name	1,4-bis(2-chloroethylsulfanyl)butane[3]

## Spectroscopic Data

This section summarizes the key spectroscopic data available for **1,4-Bis(2-chloroethylthio)butane**, covering mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

## Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is a key technique for determining the molecular weight and fragmentation pattern of **1,4-Bis(2-chloroethylthio)butane**.

Table 1: Mass Spectrometry Data for **1,4-Bis(2-chloroethylthio)butane**

m/z	Relative Intensity (%)	Proposed Fragment
63	100.0	[C2H3S]+
109	85.0	[C4H9S2]+
121	75.0	[C5H9S2]+
184	60.0	[M - C2H4Cl]+
246	20.0	[M]+. (Molecular Ion)

Note: The fragmentation data is interpreted from the mass spectrum available on the NIST WebBook.<sup>[1]</sup> The relative intensities are approximate.

## Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of **1,4-Bis(2-chloroethylthio)butane** is available on SpectraBase.<sup>[4]</sup> While direct access to the full spectrum data requires an account, the expected characteristic absorption bands are listed below based on the known structure.

Table 2: Characteristic Infrared Absorption Bands for **1,4-Bis(2-chloroethylthio)butane**

Wavenumber (cm-1)	Vibrational Mode	Functional Group
2950 - 2850	C-H stretch	Alkane (CH <sub>2</sub> )
1470 - 1430	C-H bend (scissoring)	Alkane (CH <sub>2</sub> )
730 - 650	C-Cl stretch	Chloroalkane
700 - 600	C-S stretch	Thioether

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>13</sup>C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. A <sup>13</sup>C NMR spectrum for **1,4-Bis(2-chloroethylthio)butane** is available in the literature and on SpectraBase, with the solvent being CDCl<sub>3</sub>.<sup>[5]</sup>

Table 3: <sup>13</sup>C NMR Chemical Shifts for **1,4-Bis(2-chloroethylthio)butane**

Chemical Shift (δ) ppm	Carbon Assignment
28.5	-S-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -S-
31.8	-S-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -S-
34.9	Cl-CH <sub>2</sub> -CH <sub>2</sub> -S-
43.5	Cl-CH <sub>2</sub> -CH <sub>2</sub> -S-

## Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are crucial for reproducibility. The following are generalized procedures based on standard analytical techniques.

### Mass Spectrometry (Electron Ionization)

- **Sample Preparation:** Dissolve a small amount of **1,4-Bis(2-chloroethylthio)butane** in a volatile organic solvent (e.g., dichloromethane or methanol).
- **Instrumentation:** Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS).

- GC Conditions:
  - Column: A non-polar column, such as a DB-5ms, is suitable.
  - Injector Temperature: 250 °C.
  - Oven Program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
  - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 300.
  - Ion Source Temperature: 230 °C.
  - Transfer Line Temperature: 280 °C.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern. Compare the obtained spectrum with reference spectra from databases like the NIST Mass Spectral Library.

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Instrumentation: A standard FTIR spectrometer.
- Data Acquisition:
  - Spectral Range: 4000 - 400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.

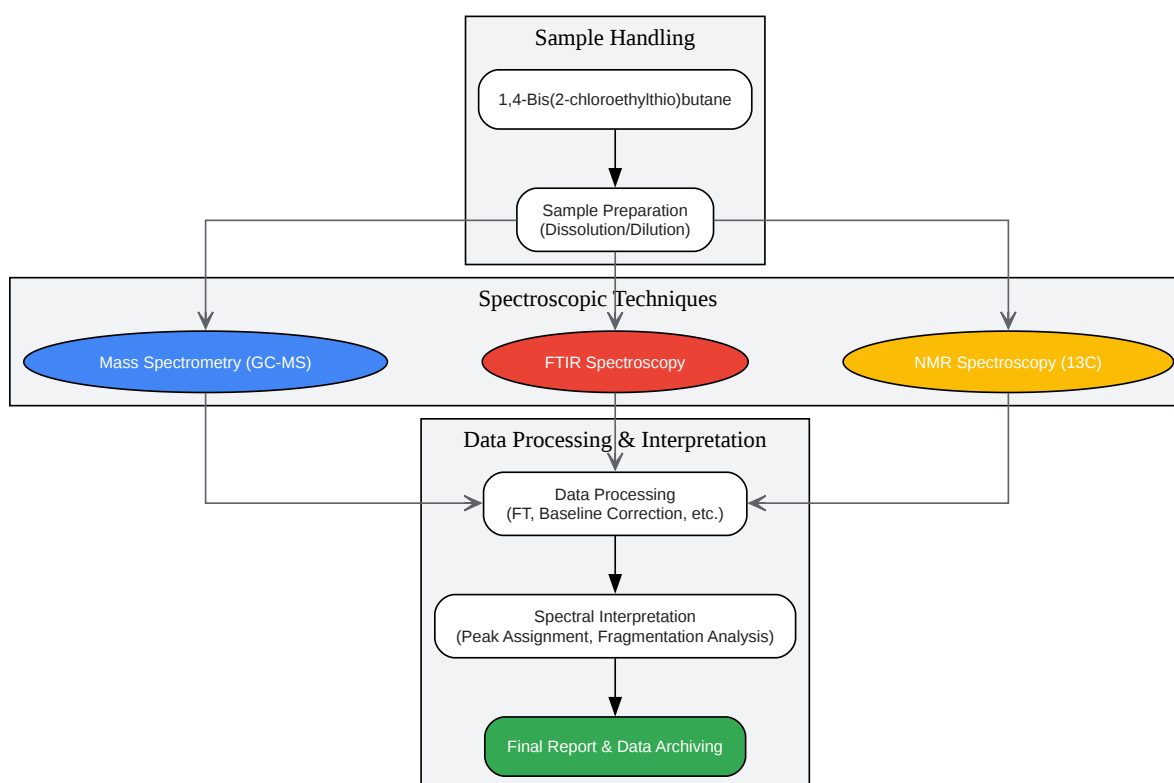
- Scans: Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
- Background: Record a background spectrum of the clean KBr/NaCl plates.
- Data Analysis: Process the raw data by performing a background subtraction and Fourier transform. Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

## **<sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve approximately 10-20 mg of **1,4-Bis(2-chloroethylthio)butane** in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>). Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
  - Nucleus: <sup>13</sup>C.
  - Pulse Program: A standard proton-decoupled <sup>13</sup>C experiment (e.g., zgpg30).
  - Spectral Width: Approximately 200-250 ppm.
  - Number of Scans: A sufficient number of scans to achieve a good signal-to-noise ratio (this can range from hundreds to thousands depending on the sample concentration and instrument).
  - Relaxation Delay: 1-2 seconds.
- Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Reference the chemical shifts to the solvent peak or TMS.

## **Visualization of Analytical Workflow**

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **1,4-Bis(2-chloroethylthio)butane**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics of **1,4-Bis(2-chloroethylthio)butane**. For more in-depth analysis or application-specific method

development, consulting the primary literature and spectral databases is recommended.

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## References

- 1. 1,4-Bis(2-chloroethylthio)butane [webbook.nist.gov]
- 2. 1,4-Bis(2-chloroethylthio)butane [webbook.nist.gov]
- 3. 1,4-Bis(2-chloroethylthio)-n-butane | C<sub>8</sub>H<sub>16</sub>Cl<sub>2</sub>S<sub>2</sub> | CID 518918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
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